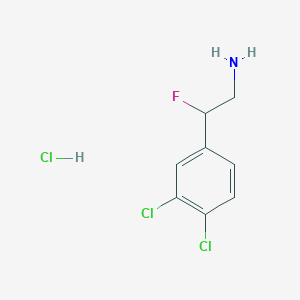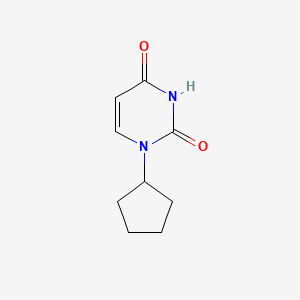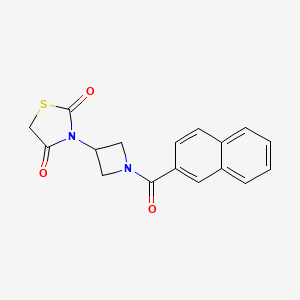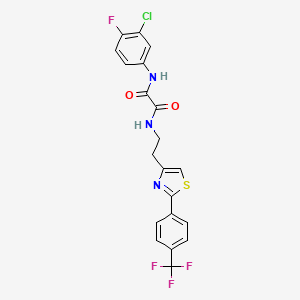
2-Methyl-3-methylsulfonylaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This often involves multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. This can be done using various spectroscopic techniques like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
The physical properties of a compound include melting point, boiling point, density, solubility, etc. The chemical properties include reactivity, stability, flammability, etc .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
2-Methyl-3-methylsulfonylaniline hydrochloride has been utilized in various organic synthesis processes. It's involved in the construction of complex organic compounds, including piperidines, pyrrolizidines, indolizidines, and quinolizidines. These compounds have substantial implications in medicinal chemistry, as they form the backbone of numerous bioactive molecules and pharmaceuticals. The compound has been instrumental in the enantioselective total synthesis of certain indolizidines, showcasing its utility in synthesizing biologically active alkaloids (Back & Nakajima, 2000).
Novel Synthesis Methods
Researchers have also developed innovative synthesis methods using 2-methyl-3-methylsulfonylaniline hydrochloride as a key intermediate. A notable study presented an efficient synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles through tandem reactions involving this compound. This method emphasized high regio-selectivity and good yields under transition-metal-free conditions, highlighting the compound's role in facilitating clean, efficient chemical synthesis (Liu et al., 2012).
Peptide Chemistry
In peptide science, 2-methyl-3-methylsulfonylaniline hydrochloride derivatives have been synthesized for their application as electron-rich arylalanine (histidine) analogs with π-donor capability. These derivatives exhibit unique behavior and conformations in peptide chains, diverging from typical arylalanine analogs. The compound's role in modulating the prolyl amide isomer equilibrium of peptides underscores its significance in studying and synthesizing bioactive peptides (Doerr & Lubell, 2012).
Biochemical Pathways
The compound has found applications in biochemistry, particularly in the study of coenzyme M biosynthesis in methanogenic archaea. It has been involved in research exploring the role of Mg2+-dependent acid phosphatases in various biochemical pathways, signifying its utility in elucidating complex biological processes (Graham et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-3-methylsulfonylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-6-7(9)4-3-5-8(6)12(2,10)11;/h3-5H,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVSXGIYLFTXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2478618.png)
![3-(4-fluorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2478619.png)




![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2478628.png)
![ethyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2478630.png)

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2478633.png)

